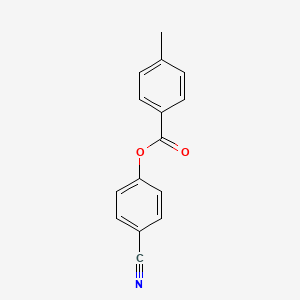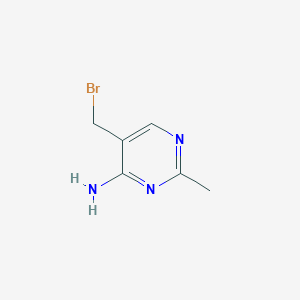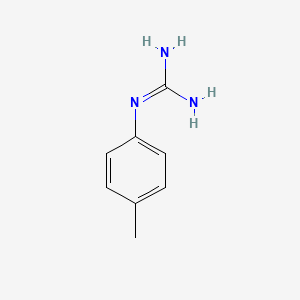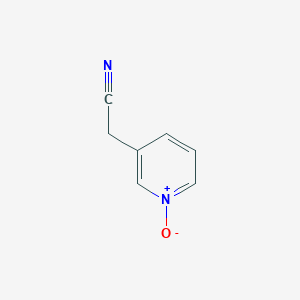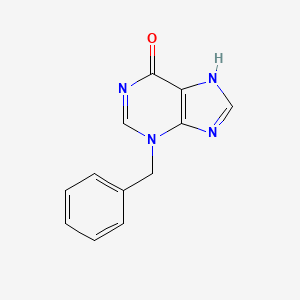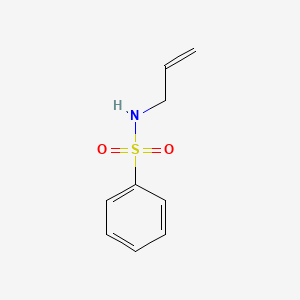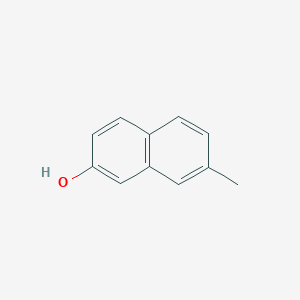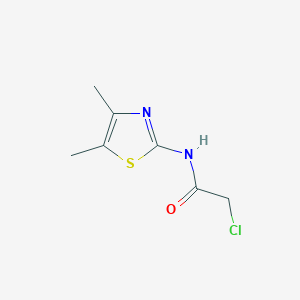
2-cloro-N-(4,5-dimetil-1,3-tiazol-2-il)acetamida
Descripción general
Descripción
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a chemical compound with the CAS Number: 50772-54-8 . It has a molecular weight of 204.68 and its IUPAC name is 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is 1S/C7H9ClN2OS/c1-4-5(2)12-7(9-4)10-6(11)3-8/h3H2,1-2H3,(H,9,10,11) . This indicates the presence of a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a solid substance with a melting point of 130 - 132 degrees Celsius .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
El compuesto ha sido evaluado por su actividad antimicrobiana in vitro contra especies bacterianas (Gram positivas y Gram negativas) y hongos . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos agentes antimicrobianos.
Actividad Anticancerígena
El compuesto ha sido probado por su actividad anticancerígena contra la línea celular de adenocarcinoma de mama humano positivo para el receptor de estrógeno (MCF7) mediante el ensayo de Sulforhodamina B (SRB) . Esto indica su posible uso en la investigación y tratamiento del cáncer.
Actividad Antiinflamatoria
Los compuestos que incluyen la porción 2-acetilaminotiazol, que está presente en nuestro compuesto de interés, han sido ampliamente investigados por sus actividades antiinflamatorias . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades inflamatorias.
Actividad Antifúngica
La actividad antifúngica del compuesto ha sido explorada, lo que sugiere su posible uso en el desarrollo de medicamentos antifúngicos .
Actividad Anticonvulsiva
La investigación ha demostrado que los compuestos con estructuras similares tienen actividades anticonvulsivas , lo que indica aplicaciones potenciales en el tratamiento de trastornos convulsivos.
Actividad Antiarrítmica
La estructura del compuesto es similar a las que han demostrado actividades antiarrítmicas , lo que sugiere aplicaciones potenciales en el tratamiento de ritmos cardíacos irregulares.
Actividad Neuroprotectora
Los compuestos con estructuras similares han mostrado actividades neuroprotectoras , lo que indica aplicaciones potenciales en el tratamiento de enfermedades neurodegenerativas.
Actividad Antidiabética
La investigación ha demostrado que los compuestos con estructuras similares tienen actividades antidiabéticas , lo que sugiere aplicaciones potenciales en el tratamiento de la diabetes.
Safety and Hazards
The safety information for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets leading to a range of effects . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, have been shown to exhibit antimicrobial, antifungal, and antiviral activities . These interactions often involve the inhibition of enzyme activity or the disruption of protein function, leading to the compound’s biological effects.
Cellular Effects
The effects of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic activity against tumor cells, indicating their potential as anticancer agents . The compound’s impact on gene expression and cell signaling pathways can lead to altered cellular responses and metabolic changes.
Molecular Mechanism
At the molecular level, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide exerts its effects through specific binding interactions with biomolecules. These interactions may involve enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s structure allows it to interact with various molecular targets, contributing to its diverse biological activities . For instance, the thiazole ring’s aromaticity and electron distribution enable it to engage in electrophilic and nucleophilic substitution reactions, affecting enzyme activity and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained biological effects, including changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biological activities, such as antimicrobial or anticancer effects. Higher doses may lead to toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-dependent effects of the compound is essential for its potential therapeutic applications and safety assessment.
Metabolic Pathways
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s biological activity and toxicity . The metabolic pathways of thiazole derivatives often involve oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites.
Transport and Distribution
The transport and distribution of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological effects . For example, the compound’s presence in the nucleus may affect gene expression, while its localization in the cytoplasm may influence enzyme activity and cellular metabolism.
Propiedades
IUPAC Name |
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-4-5(2)12-7(9-4)10-6(11)3-8/h3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIWUVZIBZLZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357069 | |
| Record name | 2-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50772-54-8 | |
| Record name | 2-Chloro-N-(4,5-dimethyl-2-thiazolyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50772-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)


